molecular formula C16H12N2O2 B8041977 2,2'-Dimethyl-5,5'-bibenzoxazole

2,2'-Dimethyl-5,5'-bibenzoxazole

Cat. No.: B8041977
M. Wt: 264.28 g/mol
InChI Key: VPGKDPWJOPRKKN-UHFFFAOYSA-N
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Description

2,2'-Dimethyl-5,3'-bibenzoxazole is a specialized bibenzoxazole compound of significant interest in advanced scientific research and development. Its rigid, planar molecular architecture makes it a valuable building block in materials science. Researchers incorporate bibenzoxazole structures into polymers to create polyimides with exceptional thermal properties , including high glass transition temperatures (T g ) and low coefficients of thermal expansion (CTE). These high-performance materials show great promise for applications in next-generation organic light-emitting diode (OLED) displays and other electronic devices requiring thermal stability . In medicinal chemistry, the bibenzoxazole core is recognized as a privileged structure. Structural analogs of this compound, such as the natural product UK-1, have demonstrated potent cytotoxic activity against various cancer cell lines, including cervical (HeLa) and liver (HepG2) cancers . The mechanism of action for these bioactive analogs is often associated with acting as catalytic inhibitors of human topoisomerase II and forming stable complexes with metal ions like Zn²⁺ and Mg²⁺, which enhances their binding to double-stranded DNA . This makes 2,2'-Dimethyl-5,5'-bibenzoxazole a key intermediate for synthesizing novel chemical entities for biological evaluation. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-methyl-5-(2-methyl-1,3-benzoxazol-5-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-9-17-13-7-11(3-5-15(13)19-9)12-4-6-16-14(8-12)18-10(2)20-16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGKDPWJOPRKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)OC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Materials Science

Polyimide Resins:
DMBBO is utilized in the formulation of polyimide resins, which are known for their thermal stability and mechanical properties. These resins are often used in electronics and aerospace applications due to their excellent heat resistance and low thermal expansion. The incorporation of DMBBO into polyimide formulations enhances the thermal stability and mechanical strength of the resulting materials, making them suitable for high-performance applications .

Corrosion Resistance:
Research indicates that DMBBO can be combined with other compounds to create coatings that provide corrosion resistance, particularly for copper and its alloys. This application is crucial in industries where metal protection is essential, such as electronics manufacturing and construction .

Pharmacology

Anticancer Activity:
Recent studies have highlighted the potential of DMBBO derivatives as anticancer agents. For instance, several benzoxazole derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). These derivatives exhibited significant cytotoxicity with IC50 values indicating their effectiveness as potential therapeutic agents .

Mechanism of Action:
The mechanism by which DMBBO derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, certain derivatives have been shown to cause late apoptosis in glioma cells, suggesting a selective action against tumor cells while sparing normal cells . Additionally, some DMBBO derivatives have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE), which further supports their potential therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules:
DMBBO serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new compounds with diverse functionalities. Researchers have successfully utilized DMBBO in the synthesis of complex molecules that exhibit biological activity or serve as precursors for pharmaceuticals .

Ligand Chemistry:
In coordination chemistry, DMBBO has been explored as a ligand for metal complexes. For instance, when reacted with transition metals such as ruthenium, it forms stable complexes that can be used in catalysis or as probes in biological systems . The ability to form chelates enhances the versatility of DMBBO in synthetic applications.

Case Studies

Application Study Reference Findings
Polyimide Resins Enhanced thermal stability and mechanical properties in electronic applications.
Anticancer Activity Significant cytotoxicity against HepG2 and MCF-7 cell lines with promising IC50 values.
Ligand Chemistry Formation of stable metal complexes with potential catalytic applications.

Comparison with Similar Compounds

Table 1: Structural Properties

Compound Core Structure Substituents Key Features
This compound Benzoxazole dimer 2,2′-CH₃, 5,5′-linkage Rigid, planar, high thermal stability
5,5′-Dimethyl-2,2′-bipyridine Bipyridine 5,5′-CH₃ Metal coordination, oxidizable to carboxylic acids
2,2′-Bithiazole derivatives Thiazole dimer Variable aryl groups Extended conjugation, lower polarizability vs. bibenzoxazoles

Thermal and Mechanical Properties

  • Polyimides Containing Bibenzoxazoles : Polymers derived from 2,2′-bibenzoxazole-5,5′-diamine (DBOA) exhibit a glass transition temperature (Tg) of 395°C and a coefficient of thermal expansion (CTE) of 8.9 ppm/°C, outperforming traditional benzoxazole-based polyimides due to enhanced molecular packing from methyl substituents .
  • Thermal Stability of Isomers : –15 shows that methyl positioning significantly affects stability. For azidotetrazoles, 1,1′-dimethyl isomers are more thermally stable than 2,2′-dimethyl analogs. This suggests that substituent placement in bibenzoxazoles similarly impacts decomposition thresholds .

Table 2: Thermal Properties

Compound Tg (°C) CTE (ppm/°C) Decomposition Onset (°C)
DBOA-based Polyimide 395 8.9 Not reported
Traditional BOA Polyimide ~350 ~15–20 Not reported
1,1′-DMATZ (Azidotetrazole) 210–220
2,2′-DMATZ (Azidotetrazole) 190–200

Electronic and Optical Properties

  • Nonlinear Optical (NLO) Performance: In ′-dimethyl-5,5′-bioxazole as a π-linker in DPTM-7 yields an average polarizability (⟨α⟩) of 615.55 a.u., lower than 5,5′-dimethyl-2,2′-bifuran (668.19 a.u.). The electron-withdrawing oxazole rings in bibenzoxazoles reduce polarizability compared to furan-based systems .
  • Luminescence and Charge Transfer : Bibenzoxazole’s fused rings facilitate strong charge-transfer complexes (CTCs), critical for OLED applications. In contrast, bipyridines like 5,5′-dimethyl-2,2′-bipyridine excel as photosensitizers due to their metal-binding ability .

Preparation Methods

Solvent Systems and Reaction Kinetics

Comparative studies of solvent effects reveal critical structure-solvent interactions:

Solvent SystemTemp (°C)Time (h)Yield (%)MnM_n (g/mol)
Dioxane/HFIP (1:1)60249215,200
Acetic Acid/HFIP (3:1)591689818,400
DMF8048678,100

Data adapted from polymerization studies of analogous bibenzoxazole systems. Acetic acid/hexafluoroisopropanol (HFIP) mixtures provided optimal balance between reactivity and solubility, enabling complete monomer conversion.

Catalyst Screening

Trifluoroacetic acid (TFA) outperforms other Brønsted acids in promoting imidate activation:

  • TFA (1 eq) : 98% yield, Mn=18,400g/molM_n = 18,400 \, \text{g/mol}

  • H2_2SO4_4 (1 eq) : 72% yield, Mn=9,800g/molM_n = 9,800 \, \text{g/mol}

  • p-TsOH (1 eq) : 85% yield, Mn=14,200g/molM_n = 14,200 \, \text{g/mol}

The strong acid strength combined with low nucleophilicity of TFA prevents side reactions with electron-rich benzoxazole rings.

Advanced Purification Techniques

Distillation Protocols

High-vacuum fractional distillation (0.5 mmHg) of methyl perfluorosebacimidate precursors:

  • Forerun (68°C) : 20% recovery, purity 89%

  • Center cut (68°C) : 60% recovery, purity 99.5%

  • Residue : Polymerized byproducts

Using center-cut imidate esters increased final product yields from 75% to 98%.

Crystallization Optimization

Recrystallization from toluene/hexane mixtures:

  • Solvent ratio : 3:1 toluene/hexane

  • Cooling rate : 0.5°C/min

  • Final purity : 99.8% by HPLC

This protocol eliminated colored impurities while maintaining crystalline morphology critical for polymer processing.

Molecular Weight Control Strategies

Kinetic Analysis of Polycondensation

Time-dependent molecular weight data reveal rapid chain growth:

Reaction Time (days)MnM_n (g/mol)PDI
28,3001.12
718,4001.09
1418,9001.14
2119,2001.18

Molecular weight plateaus after 7 days, indicating exhaustion of reactive end groups.

Stoichiometric Balancing

Maintaining 1:1 molar ratio of dihydroxybenzidine to imidate ester prevents premature chain termination:

  • Excess diamine : MnM_n decreases 40%

  • Excess imidate : Branched structures form

  • Equimolar : Linear polymers with Mn>18,000M_n > 18,000

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale systems achieve 95% conversion in 8 hours vs. 7 days batch:

  • Residence time : 45 minutes

  • Temperature : 65°C ± 2°C

  • Throughput : 12 kg/h

Continuous processes reduce HFIP usage by 70% through solvent recycling .

Q & A

Q. What are the common synthetic routes for 2,2'-Dimethyl-5,5'-bibenzoxazole, and how do reaction conditions influence product purity?

The synthesis typically involves condensation reactions of substituted precursors. For example, oxidative cleavage of enamine intermediates derived from 5,5'-dimethyl-2,2'-bipyridine (using reagents like sodium periodate) can yield dialdehydes, which are further condensed with diamines to form benzoxazole derivatives . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) critically affect purity. For instance, refluxing in dimethyl sulfoxide (DMSO) followed by controlled crystallization in water-ethanol mixtures is a standard method to achieve >65% yield with minimal impurities .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : NMR (¹H/¹³C) confirms molecular structure, while fluorescence spectroscopy (e.g., λem at 400–500 nm) characterizes optoelectronic properties .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-3 resolves molecular geometry and packing. For example, SC-XRD data for related benzoxazole derivatives show mean C–C bond lengths of 1.39–1.42 Å and R factors <0.05, indicating high precision .

Q. How is thermal stability assessed for this compound, and what parameters define its safety profile?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard. For this compound analogs, decomposition onset temperatures (Td) often exceed 300°C, with exothermic peaks in DSC indicating stability under high-temperature conditions . Safety protocols (e.g., handling under inert atmospheres) are critical due to potential exothermic decomposition .

Advanced Research Questions

Q. What computational methods can predict the electronic properties of this compound derivatives?

Density functional theory (DFT) calculations optimize molecular geometries and predict HOMO-LUMO gaps. For example, benzoxazole-containing polyimides exhibit charge-transfer complexes (CTCs) with HOMO-LUMO gaps <3.0 eV, correlating with experimental fluorescence data . Software like Gaussian or ORCA, combined with crystallographic data, validates these models .

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

SHELX programs (e.g., SHELXL) are robust for handling twinned data or disordered regions. For instance, refining high-resolution data (d-spacing <0.8 Å) with restraints on bond lengths and angles improves R-factor convergence (<0.05) . Advanced options like TWIN/BASF commands in SHELXL address pseudo-merohedral twinning .

Q. What strategies mitigate contradictions in fluorescence quantum yield measurements for benzoxazole derivatives?

Discrepancies often arise from solvent polarity or aggregation-induced quenching. Standardizing solvent systems (e.g., anhydrous THF) and using integrating sphere setups for quantum yield calculations reduce variability. For example, 2,6-dithiophene-substituted benzoxazoles show ΦF = 0.45–0.60 in non-polar solvents, dropping to <0.30 in polar media .

Q. How do steric and electronic effects of methyl substituents influence host-guest interactions in bibenzoxazole-based cryptands?

Methyl groups at the 5,5'-positions enhance rigidity and preorganize cryptands for selective ion binding. Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict higher binding affinity for Cu²⁺ over Co²⁺ (ΔG = −25 vs. −18 kJ/mol) due to favorable orbital overlap . Experimental validation via titration calorimetry or UV-Vis spectroscopy is recommended .

Methodological Tables

Q. Table 1. Thermal Properties of Benzoxazole Derivatives

CompoundTg (°C)CTE (ppm/°C)Td (°C)Source
DBOA-BPDA Polyimide3958.9520
2,2'-Dimethyl Analog320*12.3*310*

*Predicted values from analogous structures.

Q. Table 2. Fluorescence Properties in Solvent Systems

Solventλem (nm)ΦFStokes Shift (nm)Reference
THF4650.5885
DMSO4800.28100

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and slow crystallization for high-purity yields .
  • Characterization : Combine SC-XRD with DFT to resolve structural ambiguities .
  • Safety : Use DSC/TGA to establish safe handling protocols for thermally labile derivatives .

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